5-Cyanoisoquinoline
Overview
Description
5-Cyanoisoquinoline, also known as Isoquinoline-5-carbonitrile, is a compound with the molecular formula C10H6N21. It has a molecular weight of 154.17 g/mol1.
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years2. The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field2.
Molecular Structure Analysis
The IUPAC name of 5-Cyanoisoquinoline is isoquinoline-5-carbonitrile1. The InChI code is 1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
1. The Canonical SMILES is C1=CC2=C(C=CN=C2)C(=C1)C#N
1.
Chemical Reactions Analysis
While there are no specific chemical reactions associated with 5-Cyanoisoquinoline found, isoquinolines are known to be involved in various chemical reactions. For instance, they can be obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation2.Physical And Chemical Properties Analysis
5-Cyanoisoquinoline has a molecular weight of 154.17 g/mol1. It has a XLogP3-AA value of 1.8, indicating its lipophilicity1. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count1. The compound has a rotatable bond count of 01. The exact mass is 154.053098200 g/mol1. The topological polar surface area is 36.7 Ų1. The heavy atom count is 121.Scientific Research Applications
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Organic and Pharmaceutical Chemistry
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The method of synthesis involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
- The outcomes of this application include the development of new strategies for the synthesis of isoquinoline derivatives, some of which have already been implemented via semi-synthesis or total synthesis .
-
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The results of this application reveal that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
-
Catalyst-free Processes in Water
- Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
- The method of synthesis involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
- The outcomes of this application include the development of new strategies for the synthesis of isoquinoline derivatives .
-
Green and Sustainable Chemical Processes
- Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
- The results of this application reveal that chemists should produce greener and more sustainable chemical processes .
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Development of Anticancer Drugs
- Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis .
- This is successfully achieved through the elimination of cells that threaten the survival of animals and cell migration disruption, and they also act as angiogenesis inhibitors .
Safety And Hazards
The safety data sheet for 5-Cyanoisoquinoline indicates that it may be harmful in contact with skin and if inhaled3. It may cause skin irritation and serious eye irritation3. It may also cause respiratory irritation3.
Future Directions
While there are no specific future directions for 5-Cyanoisoquinoline found, isoquinolines have been the subject of significant research due to their versatile applications in the fields of industrial and synthetic organic chemistry4. They play a major role in the field of medicinal chemistry4.
Please note that this information is based on the available resources and may not be fully exhaustive or up-to-date.
properties
IUPAC Name |
isoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDHUCBVHTPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332697 | |
Record name | 5-Cyanoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoisoquinoline | |
CAS RN |
27655-41-0 | |
Record name | 5-Isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27655-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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